(2-Methoxyethyl)(prop-2-en-1-yl)amine

説明

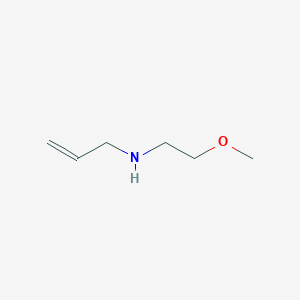

Structure

2D Structure

特性

IUPAC Name |

N-(2-methoxyethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-4-7-5-6-8-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXOTJJMSFGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294950 | |

| Record name | N-(2-Methoxyethyl)-2-propen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58203-01-3 | |

| Record name | N-(2-Methoxyethyl)-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58203-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyethyl)-2-propen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Pathways and Mechanistic Investigations

Sigmatropic Rearrangements Involving Allylic Amine Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a conjugated system. In the context of allylic amines such as (2-Methoxyethyl)(prop-2-en-1-yl)amine, several types of sigmatropic rearrangements can be envisaged, including the Stevens rearrangement and analogues of the Claisen and Cope rearrangements.

Stevens Rearrangement Pathways

The Stevens rearrangement is a 1,2-rearrangement of a quaternary ammonium (B1175870) salt in the presence of a strong base, leading to a rearranged tertiary amine. jocpr.comwikipedia.org The key step in the mechanism is the formation of an ylide intermediate. wikipedia.org For this compound, this would first require quaternization of the nitrogen atom, for example, by reaction with an alkyl halide like benzyl (B1604629) bromide, to form a quaternary ammonium salt.

Subsequent treatment with a strong base would deprotonate the carbon adjacent to the positively charged nitrogen, forming an ammonium ylide. The substituent that is typically deprotonated is one that can stabilize the resulting negative charge, often an electron-withdrawing group. wikipedia.org In the case of the quaternized derivative of this compound, the methylene (B1212753) group of the benzyl substituent would be the most likely site of deprotonation.

The rearrangement can then proceed via a concerted or a radical-pair mechanism. jocpr.com The concerted pathway is thermally forbidden by the Woodward-Hoffmann rules for a nih.govgoogle.com-sigmatropic rearrangement, making the radical mechanism more plausible. chemrxiv.org This involves the homolytic cleavage of the N-C bond to form a radical pair, which then recombines to form the rearranged product. jocpr.comwikipedia.org The general mechanism of the Stevens rearrangement is a topic of ongoing discussion in organic chemistry. jocpr.com

It is important to note that google.comgoogle.com-sigmatropic rearrangements, such as the Sommelet-Hauser rearrangement, can be competing reactions to the nih.govgoogle.com-Stevens rearrangement. wikipedia.orgresearchgate.net The selectivity between these pathways is influenced by factors such as the structure of the ylide and the reaction conditions. chemrxiv.org

Claisen and Cope Rearrangement Analogues

The Claisen and Cope rearrangements are well-known google.comgoogle.com-sigmatropic rearrangements. The nitrogen analogues of these reactions are referred to as aza-Claisen and aza-Cope rearrangements, respectively. wikipedia.orgchem-station.com

The 3-aza-Cope rearrangement involves a nitrogen atom at the 3-position of a 1,5-diene system. nih.gov For a derivative of this compound to undergo this rearrangement, it would first need to be converted into an enamine or an enammonium salt. nih.gov The rearrangement of N-allyl enammonium salts has been shown to proceed with high stereospecificity, suggesting a concerted, suprafacial google.comgoogle.com sigmatropic mechanism. nih.gov The reaction is often facile, in some cases occurring at room temperature. nih.gov

The 2-aza-Cope rearrangement involves a nitrogen atom at the 2-position of a 1,5-diene system. This rearrangement is often cationic and can occur at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org A key synthetic application is the aza-Cope/Mannich reaction, where the initially formed iminium ion is trapped intramolecularly by a nucleophile. wikipedia.orgchem-station.com For this compound to participate in such a reaction, it would need to be incorporated into a suitable 1,5-diene framework.

Nucleophilic Reactivity and Additions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. The allyl group also contains a carbon-carbon double bond that can potentially react with nucleophiles under certain conditions.

Addition to Unsaturated Bonds

| Electrophile | Product Type | Reaction Conditions |

| α,β-Unsaturated Ester | β-Amino Ester | Typically base-catalyzed |

| α,β-Unsaturated Ketone | β-Amino Ketone | Can be acid or base-catalyzed |

| α,β-Unsaturated Nitrile | β-Amino Nitrile | Base-catalyzed |

Quaternization Reactions of the Amine Nitrogen

As a secondary amine, this compound can be readily quaternized by reaction with alkyl halides. This is a standard SN2 reaction where the amine acts as the nucleophile. The quaternization converts the amine into a quaternary ammonium salt. google.comgoogle.com

The rate and success of the quaternization reaction depend on several factors, including the nature of the alkylating agent, the solvent, and the temperature. google.comgoogle.comdtic.mil Steric hindrance around the nitrogen atom can significantly affect the rate of quaternization. dtic.mil

Table of Quaternization Reactions

| Alkylating Agent | Solvent | Temperature (°C) | Product |

|---|---|---|---|

| Methyl Iodide | Acetone | 20-60 | (2-Methoxyethyl)(methyl)(prop-2-en-1-yl)ammonium iodide |

| Benzyl Bromide | Ethanol | 20-60 | Benzyl(2-methoxyethyl)(prop-2-en-1-yl)ammonium bromide |

Electrophilic Activation and Transformations

The allyl group in this compound can be activated by transition metal catalysts, such as palladium complexes, to undergo various transformations. nih.gov This typically involves the formation of a π-allyl-metal intermediate, which can then react with nucleophiles. nih.govresearchgate.net

Studies have shown that in palladium-catalyzed reactions, allylic amines can be inherently more reactive than allylic alcohols, leading to selective activation of the amine (N-selectivity). nih.gov This activation makes the allylic group electrophilic and susceptible to attack by nucleophiles. This type of chemistry allows for the construction of new carbon-carbon and carbon-heteroatom bonds at the allylic position.

Furthermore, the nitrogen atom itself can be involved in electrophilic activation. Protonation or Lewis acid coordination to the nitrogen can enhance the electrophilicity of the molecule, potentially influencing subsequent reactions.

Radical Mediated Processes

Radical-mediated reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the presence of an allylic double bond and a tertiary amine functionality provides reactive sites for the initiation and propagation of radical chain reactions. These processes are often characterized by their tolerance of various functional groups and their ability to proceed under mild conditions.

The intramolecular cyclization of radicals is a key strategy for the synthesis of heterocyclic compounds. For this compound, radical cyclization would be expected to yield substituted pyrrolidines, which are important structural motifs in many biologically active compounds and natural products. researchgate.netrsc.org The general approach involves the generation of a radical species that can then add to the pendant alkene.

While specific studies detailing the radical cyclization of this compound are not extensively documented in the literature, the reactivity of analogous N-allyl amine systems provides a strong basis for predicting its behavior. The most common methods for initiating such cyclizations involve the use of radical initiators like tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) or via titanocene-catalyzed processes. dicp.ac.cndiva-portal.org

The predicted pathway for the radical cyclization would involve the formation of an aminyl radical or a carbon-centered radical on the N-methoxyethyl side chain. However, the more synthetically useful and commonly explored pathway involves the generation of a radical on a carbon atom attached to the nitrogen, which then cyclizes onto the allyl group. For instance, if a radical were generated at the carbon atom adjacent to the nitrogen on the methoxyethyl group, a 5-exo-trig cyclization would lead to the formation of a 1-(2-methoxyethyl)-3-methylpyrrolidine derivative.

The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored over 6-endo cyclizations. The stereoselectivity of the newly formed stereocenters is influenced by the reaction conditions and the nature of the substituents. diva-portal.org

To illustrate the potential reaction conditions, the following table summarizes typical parameters used for the radical cyclization of similar N-substituted allylamines.

| Entry | Radical Initiator/Mediator | Solvent | Temperature (°C) | Product Type |

| 1 | Bu₃SnH, AIBN | Benzene | 80 | Substituted Pyrrolidine (B122466) |

| 2 | Ti(Oi-Pr)₄, Et₂Zn, EtMgBr | Ether | Room Temp. | Substituted Pyrrolidine |

| 3 | Visible Light Photoredox Catalyst | Acetonitrile (B52724) | Room Temp. | Substituted Pyrrolidine rsc.org |

These examples highlight the versatility of radical cyclization methods that could be applied to this compound to synthesize the corresponding pyrrolidine derivative. The choice of method would influence the reaction efficiency and selectivity.

Electron transfer (ET) processes represent another major class of reactions for initiating radical formation. For amines, single electron transfer (SET) from the nitrogen lone pair can generate a radical cation. nih.gov This reactive intermediate can then undergo a variety of subsequent reactions, including intramolecular cyclization.

Photochemical methods are often employed to initiate electron transfer in amines. nih.gov In the case of this compound, irradiation in the presence of a suitable photosensitizer could lead to the formation of the corresponding aminium radical cation. This species can then undergo intramolecular cyclization onto the allyl group. This process, often termed a photoinduced electron transfer (PET) reaction, can lead to the formation of cyclic amine structures. nih.gov

The mechanism would likely proceed through the following steps:

Photoexcitation of a sensitizer.

Single Electron Transfer from the nitrogen atom of this compound to the excited sensitizer, forming the aminium radical cation.

Intramolecular Cyclization of the aminium radical cation, where the radical character on the nitrogen attacks the double bond. This would likely be a 5-exo-trig cyclization to form a five-membered ring.

Deprotonation or further reaction of the resulting radical intermediate to yield the final product.

Titanocene(III) complexes are also known to mediate electron transfer to generate radicals from various functional groups, including those found in amines and related structures. dicp.ac.cnnih.gov While direct application to this compound is not reported, titanocene-catalyzed reactions of similar unsaturated amines have been shown to be effective for cyclization. researchgate.net

The table below outlines plausible conditions for electron transfer initiated reactions based on studies with analogous amine substrates.

| Entry | Initiation Method | Sensitizer/Catalyst | Solvent | Expected Intermediate |

| 1 | Photolysis | Acetophenone | Acetonitrile | Aminium Radical Cation |

| 2 | Titanocene Catalysis | Cp₂TiCl₂ | THF | Aminium Radical Cation nih.gov |

These electron transfer initiated pathways provide an alternative to traditional radical chain reactions and often proceed under very mild conditions, offering a complementary approach to the synthesis of heterocyclic structures from this compound.

Application As Building Blocks and Ligands in Advanced Chemical Synthesis

Precursors in Complex Molecule Synthesis

No specific studies detailing the use of (2-Methoxyethyl)(prop-2-en-1-yl)amine in the construction of heterocyclic systems were identified in the searched literature.

There is no available research demonstrating the use of this compound as a scaffold for creating polyfunctionalized compounds.

Role in Asymmetric Transformations

No documented examples of chirality transfer in allylic systems involving this compound were found.

The application of this compound in the field of organocatalysis is not described in the available scientific literature.

Ligand Design in Transition Metal Chemistry

While the structure suggests potential as a ligand, no specific research on the design and application of this compound in transition metal chemistry has been published in the reviewed sources.

Coordination Modes and Complexation Studies

There is no available scientific literature describing the coordination modes or complexation studies of this compound with any metal centers. Consequently, no data on bond angles, bond lengths, or coordination geometries of its potential complexes can be provided.

Catalytic Applications in Organic Transformations (e.g., Oligomerization, Polymerization)

No published research could be found that investigates the use of this compound as a ligand in any catalytic organic transformations, including oligomerization or polymerization reactions. As such, there are no findings to report on its catalytic activity, selectivity, or the properties of any resulting polymers or oligomers.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Conformational Landscapes

Currently, there are no published studies that specifically detail the electronic structure or conformational landscape of (2-Methoxyethyl)(prop-2-en-1-yl)amine. Such an analysis would typically involve quantum chemical calculations to determine molecular orbital energies, electron density distribution, and electrostatic potential maps. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule by exploring the potential energy surface associated with rotations around its single bonds. While computational methods for these analyses are well-established, they have not been applied to this specific compound in the available literature.

Reaction Mechanism Simulations and Transition State Characterization

Simulations of reaction mechanisms involving this compound and the characterization of associated transition states have not been reported in scientific publications. This type of research would investigate the pathways of chemical reactions involving this amine, calculating the energy barriers and geometries of the transition states to understand reaction kinetics and mechanisms. For instance, studies on other amines have explored their reactions with various electrophiles or their role in catalytic cycles. researchgate.netrsc.org However, such specific computational investigations for this compound are absent from the literature.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for this compound has not been a focus of any known computational studies. This area of research correlates a molecule's structural or electronic features with its chemical reactivity. nih.gov For amines, this could involve relating properties like nitrogen atom charge, proton affinity, or ionization potential to their basicity or nucleophilicity. msu.edu Without dedicated computational data for this compound, no such relationships can be detailed.

Ligand-Metal Interaction Modeling in Catalytic Systems

There is no available research that models the interaction of this compound as a ligand with metal centers in catalytic systems. This type of modeling is crucial for understanding and designing new catalysts. nih.gov It typically involves computational methods to analyze the geometry, bonding, and electronic structure of the resulting metal complexes. mdpi.com While studies have been conducted on similar bidentate N-donor ligands, specific findings for this compound are not present in the scientific literature.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is an indispensable tool in chemical analysis, providing detailed information about molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the determination of molecular structure in solution. For (2-Methoxyethyl)(prop-2-en-1-yl)amine, both ¹H and ¹³C NMR would be employed to confirm its synthesis and structure.

In a typical synthesis, such as the N-alkylation of 2-methoxyethylamine (B85606) with an allyl halide, NMR serves as an excellent tool for reaction monitoring. magritek.com A series of ¹H NMR spectra can be acquired at regular time intervals directly from the reaction mixture. nih.govbeilstein-journals.org The progress of the reaction can be tracked by observing the decrease in the signal intensity of the starting materials and the corresponding increase in the intensity of the product's characteristic peaks. This non-invasive technique provides real-time kinetic data and helps determine the reaction endpoint. magritek.com

Once the product is isolated, a full structural elucidation is performed. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of unique carbon environments. While specific experimental data for this compound is not publicly available, a predicted spectrum can be constructed based on known chemical shifts for analogous structural fragments like N-allyl groups and 2-methoxyethylamine. organicchemistrydata.orgchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| =CH₂ | ~5.20 | d | 2H |

| =CH- | ~5.90 | m | 1H |

| N-CH ₂-CH= | ~3.25 | d | 2H |

| O-CH ₃ | ~3.35 | s | 3H |

| N-CH ₂-CH₂-O | ~2.80 | t | 2H |

| -CH₂-O-CH₃ | ~3.50 | t | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C H₂=CH- | ~117 |

| CH₂=C H- | ~135 |

| N-C H₂-CH= | ~52 |

| N-C H₂-CH₂-O | ~50 |

| -C H₂-O-CH₃ | ~71 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this compound (Molecular Formula: C₆H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The expected exact mass is 115.0997 g/mol .

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. The fragmentation of aliphatic amines is typically dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which results in a stable, nitrogen-containing cation. docbrown.infomdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | [M]⁺ | Molecular Ion |

| 114 | [C₆H₁₂NO]⁺ | [M-H]⁺ | Loss of a hydrogen radical |

| 100 | [C₅H₁₀NO]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy (B1213986) group |

| 84 | [C₄H₈NO]⁺ | [M-CH₂CH₃]⁺ | Loss of an ethyl radical, less common |

| 74 | [C₃H₈NO]⁺ | [M-C₃H₅]⁺ | α-cleavage, loss of allyl radical (CH₂=CH-CH₂) |

| 58 | [C₃H₈N]⁺ | [M-C₃H₅O]⁺ | Cleavage of the methoxyethyl group |

| 44 | [C₂H₆N]⁺ | [CH₂=NHCH₃]⁺ | Common fragment for N-ethyl amines |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, these techniques would confirm the presence of the secondary amine (N-H), alkene (C=C, =C-H), and ether (C-O-C) functionalities. wpmucdn.com

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene C-H | =C-H Stretch | 3010 - 3100 | Medium |

| Alkane C-H | -C-H Stretch | 2850 - 2960 | Medium-Strong |

| Secondary Amine N-H | N-H Stretch | 3300 - 3500 | Weak-Medium, single band |

| Alkene C=C | C=C Stretch | 1640 - 1680 | Variable |

| Secondary Amine N-H | N-H Bend | 1550 - 1650 | Variable |

| Ether C-O | C-O-C Stretch | 1080 - 1150 | Strong |

| Aliphatic Amine C-N | C-N Stretch | 1020 - 1250 | Weak-Medium |

Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibration of the allyl group, which often gives a strong Raman signal but can be weak in the IR spectrum.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas and liquid chromatography are essential.

Gas Chromatography (GC) for Reaction Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. ccsknowledge.com It is well-suited for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. nih.gov

In a typical setup, a capillary column with a suitable stationary phase, such as a base-deactivated polyethylene (B3416737) glycol column (e.g., DB-CAM), would be used to handle the basic nature of the amine. nih.gov A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, or a mass spectrometer (GC-MS) can be used as the detector for definitive peak identification. nih.govresearchgate.net During a reaction, small aliquots can be withdrawn, optionally derivatized to improve volatility and peak shape, and injected into the GC. researchgate.net The resulting chromatogram would show distinct peaks for starting materials and the product, with the area of each peak being proportional to its concentration. This allows for the calculation of conversion and the detection of any side products. bre.com

Table 5: Typical Gas Chromatography Parameters for Amine Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | DB-CAM or similar base-deactivated PEG | Minimizes peak tailing for basic amine compounds. nih.gov |

| Carrier Gas | Helium or Hydrogen | Standard mobile phase for GC. |

| Injection Mode | Split/Splitless | Dependent on analyte concentration. |

| Injector Temp. | ~250 °C | Ensures complete vaporization without degradation. |

| Oven Program | Temperature Gradient (e.g., 50 to 250 °C) | Allows for separation of compounds with different boiling points. |

| Detector | FID or MS | FID for general quantification, MS for identification. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for less volatile or thermally sensitive compounds. While this compound is likely amenable to GC, HPLC offers a complementary method for purity assessment, especially for detecting non-volatile impurities. helsinki.fi

The analysis would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.com Since the analyte lacks a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (~200-210 nm) might be used, but more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more effective. The most powerful approach is coupling the HPLC system to a mass spectrometer (LC-MS), which provides both retention time data for quantification and mass data for unequivocal peak identification. helsinki.fi

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Metal Complexes

To illustrate the power of this technique in characterizing related compounds, this section will discuss the crystallographic data of structurally analogous derivatives and metal complexes containing either the allyl amine or the methoxyethylamino moiety.

Research Findings from Structurally Related Compounds

The solid-state structure of metal complexes containing ligands with functionalities similar to this compound, such as other allylic amines or amino-ether ligands, reveals key insights into their coordination chemistry. For instance, studies on transition-metal allyl complexes demonstrate various binding modes of the allyl group, most commonly the η³-coordination where all three carbon atoms of the allyl group are bonded to the metal center. wikipedia.org The specific coordination mode is influenced by the nature of the metal, its oxidation state, and the other ligands present in the complex.

In the context of amino-ether ligands, X-ray crystallography has been instrumental in characterizing the coordination environment around the metal center. For example, in a copper(II) complex with a Schiff base ligand derived from diethylenetriamine, the copper atom is coordinated by the nitrogen and oxygen atoms of the ligand, forming a distorted square-pyramidal geometry. researchgate.net Such studies provide detailed geometric parameters, including metal-ligand bond distances and angles, which are crucial for understanding the stability and reactivity of these complexes.

A study on adamantane-linked hydrazine-1-carbothioamide derivatives highlights how X-ray analysis can reveal conformational differences in the solid state, such as folded versus extended conformations, which are influenced by bulky substituents. mdpi.com This level of detail is critical for structure-activity relationship studies.

Furthermore, research on metal complexes of N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) has demonstrated the versatility of ligand coordination, showing both chelation to a single metal center and bridging between two metal atoms to form dinuclear complexes. rsc.org The specific coordination is dependent on the metal ion and the stoichiometry of the reaction.

The following tables present crystallographic data for a selection of structurally related compounds, showcasing the type of information that can be obtained from X-ray diffraction studies.

Crystallographic Data of an Adamantane-linked Hydrazine-1-carbothioamide Derivative

| Compound | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

| Formula | C16H27N3OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1234(2) |

| b (Å) | 10.4567(3) |

| c (Å) | 16.9456(5) |

| α (°) | 85.123(2) |

| β (°) | 88.145(2) |

| γ (°) | 78.456(2) |

| V (ų) | 1748.98(8) |

| Z | 4 |

| Data derived from a study on bioactive carbothioamides. mdpi.com |

Crystallographic Data of a Copper(II) Schiff Base Complex

| Compound | {2-[({2-[(2-Aminoethyl)amino]ethyl}imino)methyl]phenolato}aquacopper(II) bromide |

| Formula | [Cu(C11H16N3O)(H2O)]Br |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.987(2) |

| b (Å) | 15.432(3) |

| c (Å) | 9.876(2) |

| β (°) | 109.87(3) |

| V (ų) | 1287.8(5) |

| Z | 4 |

| Data derived from a study on a mononuclear copper(II) complex. researchgate.net |

These examples underscore the importance of X-ray crystallography in providing definitive structural evidence and detailed geometric parameters for derivatives and metal complexes of functionalized amines. While data for the specific compound of interest is lacking, the principles and applications of the technique are well-established through studies on analogous structures.

Future Research Perspectives and Interdisciplinary Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for allylic amines often rely on traditional batch processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener, more sustainable synthetic pathways to (2-Methoxyethyl)(prop-2-en-1-yl)amine. Key areas of focus could include:

Catalytic Reductive Amination: Investigating one-pot reductive amination reactions using renewable feedstocks would be a significant step forward. researchgate.net This could involve the reaction of 2-methoxyethylamine (B85606) with allyl alcohol or acrolein, utilizing environmentally benign reducing agents and catalysts.

Bio-catalysis: The use of enzymes, such as transaminases, could offer a highly selective and sustainable route to chiral versions of the target amine, operating under mild aqueous conditions.

Atom-Economical Reactions: Exploring transition-metal-catalyzed allylic amination of allyl alcohol or its derivatives directly with 2-methoxyethylamine would maximize atom economy by minimizing the formation of byproducts. organic-chemistry.org Molybdenum-based catalysts, for instance, have shown promise in the dehydrative allylation of amines with allyl alcohol. organic-chemistry.org

| Sustainable Synthetic Approach | Potential Reactants | Key Advantages | Research Focus |

| Catalytic Reductive Amination | 2-methoxyethylamine, Acrolein, H₂ | High atom economy, potential for using green H₂ | Development of efficient, non-precious metal catalysts (e.g., Ni, Fe). |

| Direct Dehydrative Amination | 2-methoxyethylamine, Allyl alcohol | Water as the only byproduct, reduced waste | Screening of solid acid or metal oxide catalysts (e.g., MoO₃/TiO₂) for reusability and efficiency. organic-chemistry.org |

| Palladium-Catalyzed Allylic Amination | 2-methoxyethylamine, Allyl carbonate | Mild reaction conditions, high selectivity | Optimization of palladium catalysts and phosphine (B1218219) ligands for improved yields and turnover numbers. google.com |

Exploration of New Catalytic Applications

The nitrogen atom in this compound, with its available lone pair of electrons, and the chelating potential of the methoxyethyl group suggest that the molecule could serve as a valuable ligand in catalysis or as an organocatalyst itself.

Future research could explore its utility in:

Homogeneous Catalysis: The compound could be used as a bidentate ligand (N, O-coordination) for transition metals like palladium, rhodium, or iridium in cross-coupling reactions, hydrogenations, or asymmetric synthesis. The allyl group could also be used to anchor the ligand to a polymer support, facilitating catalyst recovery.

Organocatalysis: Amines are known to catalyze a variety of reactions, such as Knoevenagel condensations and Michael additions. mdpi.com The specific steric and electronic properties of this compound could offer unique selectivity in these transformations.

Phase-Transfer Catalysis: The combination of a polar ether linkage and a relatively nonpolar hydrocarbon backbone might allow this amine to function as a phase-transfer catalyst, accelerating reactions between reagents in immiscible phases.

| Potential Catalytic Role | Target Reaction Type | Rationale | Key Investigative Questions |

| Bidentate Ligand for Transition Metals | Asymmetric Hydrogenation, C-C Coupling | The N and O atoms can chelate to a metal center, potentially creating a chiral environment for asymmetric transformations. | What is the coordination chemistry with various metals (Pd, Rh, Ir)? Can it induce high enantioselectivity? |

| Organocatalyst | Knoevenagel Condensation, Michael Addition | The basic amine functionality can activate substrates. mdpi.com | How does its activity and selectivity compare to standard amine catalysts like piperidine (B6355638) or triethylamine? |

| Precursor for N-Heterocyclic Carbene (NHC) Ligands | Metathesis, Cross-Coupling | The amine can be a precursor to more complex and robust NHC ligands. | Can it be efficiently converted into an imidazolium (B1220033) salt and subsequently into an NHC ligand? |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. acs.orgnih.gov Future work on this compound should investigate its synthesis using these modern platforms.

Continuous Flow Synthesis: Developing a continuous flow process for the amination of an allyl-containing substrate with 2-methoxyethylamine could lead to higher yields, improved heat and mass transfer, and safer handling of potentially exothermic reactions. rsc.orgacs.org Packed-bed reactors with immobilized catalysts could be employed for enhanced efficiency and catalyst recycling. researchgate.net

Automated Synthesis: The integration of flow reactors with automated control systems, such as those programmed with LabVIEW, would enable high-throughput screening of reaction conditions (e.g., temperature, pressure, residence time, and stoichiometry) to rapidly optimize the synthesis. nih.gov This approach would also facilitate the automated synthesis of a library of related derivatives for structure-activity relationship studies. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby accelerating research and reducing experimental costs.

For this compound, future computational studies could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model proposed synthetic routes can help identify reaction intermediates, transition states, and rate-limiting steps, guiding the design of more efficient catalysts and reaction conditions.

Prediction of Physicochemical Properties: Computational models can predict properties such as solubility, boiling point, and spectroscopic signatures, which are valuable for process design and characterization.

Catalyst Design: If used as a ligand, computational modeling can predict the geometry and stability of the resulting metal complexes and help in designing derivatives with enhanced catalytic activity and selectivity. nih.gov For instance, modeling the binding pocket of a catalyst can provide insights into how the ligand structure influences the outcome of a reaction. nih.gov

Q & A

Q. Methodological Approach

- NMR Analysis : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS) to resolve splitting patterns. For example, the methoxy group (–OCH₃) appears as a singlet near δ 3.3 ppm, while allylic protons (CH₂=CH–) show characteristic coupling (J = 10–17 Hz) between δ 5.0–5.8 ppm. Contradictions in integration ratios may arise from rotameric equilibria; variable-temperature NMR (VT-NMR) can mitigate this .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS should confirm the molecular ion [M+H]⁺ at m/z 116.12 (C₆H₁₃NO). Discrepancies in fragmentation patterns may stem from isomerization during ionization—comparison with computed fragmentation libraries (e.g., NIST) is advised .

What computational strategies are effective for modeling the conformational dynamics of this compound?

Advanced Modeling

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts stable conformers, with the lowest-energy structure showing a gauche arrangement between the methoxy and allyl groups. Molecular dynamics (MD) simulations in implicit solvent models (e.g., water, CHCl₃) reveal rotational barriers of ~2–3 kcal/mol for the allyl moiety. Free energy surfaces can guide hypotheses about reactivity in nucleophilic environments .

How can crystallographic refinement tools like SHELXL improve the accuracy of this compound’s crystal structure determination?

Advanced Refinement

SHELXL employs least-squares refinement against single-crystal X-ray data. Key steps:

Data Scaling : Use SADABS or equivalent to correct absorption effects.

Space Group Determination : SHELXT automates this via intensity statistics and systematic absences .

Hydrogen Placement : For allyl groups, constrain C–H distances (DFIX) and refine isotropic displacement parameters (ISOR).

Validation : Check R1/wR2 residuals (<5%) and ADP consistency using WinGX/ORTEP .

Example: A related methoxyethylamine structure refined with SHELXL achieved R1 = 3.2% for 2562 reflections .

What are the challenges in studying this compound’s biological interactions, and how can they be addressed experimentally?

Q. Research Applications

- Receptor Binding : The allyl group may act as a Michael acceptor in enzyme inhibition assays. Competitive binding studies (e.g., fluorescence polarization) with purified proteins (e.g., kinases) require careful pH control (7.4–8.0) to avoid nonspecific thiol adduct formation .

- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations identifies oxidative metabolites (e.g., epoxidation of the allyl group). Use deuterated analogs or CYP450 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .

How do solvent and temperature effects influence the compound’s stability in long-term storage?

Q. Experimental Design

- Degradation Studies : Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring. Aprotic solvents (e.g., DMF) reduce hydrolysis compared to alcohols.

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photooxidation products; store in amber vials under N₂ .

What strategies resolve discrepancies between experimental and computational data for this compound’s dipole moment or pKa?

Q. Data Contradiction Analysis

- Dipole Moment : Compare DFT-derived values with experimental data from dielectric constant measurements. Solvent effects (e.g., COSMO-RS) account for >10% deviation .

- pKa Determination : Use potentiometric titration (aqueous/organic mixtures) and validate with DFT-computed proton affinities. For methoxyethylamines, predicted pKa ≈ 9.5–10.5 aligns with experimental ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。